3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine
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Overview
Description
3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine is an organic compound that has garnered significant attention in the scientific community due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a 3,4-difluorophenyl group via a sulfanylmethyl linkage. The presence of fluorine atoms in the phenyl ring enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors or the functionalization of preformed pyrrolidine rings.
Introduction of the Sulfanylmethyl Linkage: This step involves the reaction of a suitable thiol with a halomethyl derivative to form the sulfanylmethyl group.
Attachment of the 3,4-Difluorophenyl Group: The final step involves the coupling of the 3,4-difluorophenyl group to the sulfanylmethyl-pyrrolidine intermediate, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and employing efficient purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.
Substitution: The fluorine atoms in the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified pyrrolidine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the phenyl ring enhance the compound’s binding affinity and selectivity towards these targets. The sulfanylmethyl group can participate in various interactions, including hydrogen bonding and van der Waals forces, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-[(3,4-Difluorophenyl)methyl]pyrrolidine
- 3-[(3,4-Dichlorophenyl)sulfanylmethyl]pyrrolidine
- 3-[(3,4-Difluorophenyl)thio]methylpyrrolidine
Uniqueness
3-[(3,4-Difluorophenyl)sulfanylmethyl]pyrrolidine is unique due to the presence of both fluorine atoms and a sulfanylmethyl linkage, which confer enhanced chemical stability and biological activity compared to similar compounds. The combination of these features makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H13F2NS |
---|---|
Molecular Weight |
229.29 g/mol |
IUPAC Name |
3-[(3,4-difluorophenyl)sulfanylmethyl]pyrrolidine |
InChI |
InChI=1S/C11H13F2NS/c12-10-2-1-9(5-11(10)13)15-7-8-3-4-14-6-8/h1-2,5,8,14H,3-4,6-7H2 |
InChI Key |
XYAKXLWNNGSUBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CSC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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